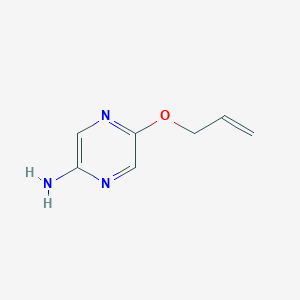

5-Allyloxy-pyrazin-2-ylamine

Description

Significance of Pyrazine (B50134) Scaffolds in Advanced Chemical Systems

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a fundamental building block in the development of advanced chemical systems. mdpi.commdpi.com Its presence is noted in numerous natural products, and it forms the core structure of many clinically approved drugs. nih.govimist.ma The utility of the pyrazine scaffold is vast, largely due to the diverse biological activities exhibited by its derivatives. These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and diuretic agents. nih.govresearchgate.netontosight.ai

In medicinal chemistry, the pyrazine nucleus is considered a crucial pharmacophore that can be strategically modified to enhance the efficacy and selectivity of drug candidates. mdpi.comnih.gov For instance, bortezomib, a pyrazine-containing therapeutic, was the first proteasome inhibitor approved for the treatment of multiple myeloma. mdpi.com Beyond pharmaceuticals, pyrazine derivatives are integral to the food and fragrance industry, contributing to the characteristic flavors and aromas of many roasted or baked goods. ontosight.airesearchgate.net Their unique electronic properties also make them candidates for development in materials science. The structural versatility and established biological importance of the pyrazine scaffold ensure its continued role as a focal point for innovation in drug discovery and chemical synthesis. mdpi.comresearchgate.net

Role of Allyloxy and Amine Functionalities in Pyrazine Derivatives

The chemical character and potential applications of 5-Allyloxy-pyrazin-2-ylamine are defined by its two key functional groups: the allyloxy group and the amine group.

The allyloxy group (-O-CH₂-CH=CH₂) introduces a site of unsaturation and specific reactivity. The allyl moiety is a versatile functional handle in organic synthesis. It can participate in a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions, and can be used as a protecting group for alcohols and phenols due to its stability under many conditions and its selective removal. mdpi.com The presence of the double bond allows for further functionalization, such as oxidation or addition reactions, providing a pathway to more complex molecular architectures.

The amine group (-NH₂) on a pyrazine ring is a critical determinant of biological activity. imist.maimist.ma Studies have consistently shown that pyrazine derivatives containing amine or related amide functionalities possess significant potential as therapeutic agents, particularly in the development of anticancer and antimicrobial drugs. imist.maimist.ma The amine group can act as a hydrogen bond donor and a base, enabling it to interact with biological targets such as enzymes and receptors. The position of the amine group on the pyrazine ring can also significantly influence the compound's pharmacological profile.

The combination of the stable, biologically significant aminopyrazine core with the synthetically versatile allyloxy group makes this compound a valuable intermediate for creating diverse libraries of new chemical entities for screening and drug development.

Scope and Objectives of Academic Research on this compound

Specific academic and industrial research has identified this compound as a key intermediate in the synthesis of novel therapeutic agents. A primary focus of this research has been the development of glucokinase activators. google.com Glucokinase is a crucial enzyme in glucose metabolism, and its activation is a therapeutic strategy for treating type II diabetes by increasing insulin (B600854) secretion. google.com

In this context, this compound serves as a precursor or building block. For example, patent literature describes the use of a protected form, 5-allyloxy-pyrazin-2-yl-carbamic acid tert-butyl ester, which upon deprotection yields the title compound. google.com This amine can then be further reacted to create more complex molecules designed to bind to and activate glucokinase. The research objective is to leverage the structural features of this compound to synthesize potent and selective glucokinase activators for the management of hyperglycemia associated with type II diabetes. google.com

Chemical Data

Below are the key chemical properties of the subject compound.

Table 1: Properties of this compound

| Chemical Identity and Properties | |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₇H₉N₃O nih.gov |

| Molecular Weight | 151.17 g/mol |

| CAS Number | 170660-96-3 |

| PubChem CID | 21897211 nih.gov |

Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

5-prop-2-enoxypyrazin-2-amine |

InChI |

InChI=1S/C7H9N3O/c1-2-3-11-7-5-9-6(8)4-10-7/h2,4-5H,1,3H2,(H2,8,9) |

InChI Key |

CFTNSGBXNAXLDI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=NC=C(N=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Functionalization Strategies

Reactivity of the Pyrazine (B50134) Core

The pyrazine ring is characterized by its electron-deficient nature due to the presence of two nitrogen atoms. However, in 5-Allyloxy-pyrazin-2-ylamine, the electron-donating effects of the amino and allyloxy groups at positions 2 and 5, respectively, counteract this inherent electron deficiency. This electronic enrichment is anticipated to modulate the reactivity of the pyrazine core in various functionalization strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. acs.org The applicability of these reactions to the pyrazine core has been extensively demonstrated, although the specific case of this compound would require the initial introduction of a suitable leaving group, such as a halogen, onto the pyrazine ring. rsc.org

Sonogashira Coupling: The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a versatile method for the synthesis of alkynyl-substituted aromatic compounds. wikipedia.orglibretexts.org For a halogenated derivative of this compound, a Sonogashira coupling would proceed via a catalytic cycle involving oxidative addition of the halopyrazine to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the alkynylated pyrazine. youtube.com The electron-rich nature of the this compound core might influence the rate of oxidative addition, a key step in the catalytic cycle. organic-chemistry.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. libretexts.orgnih.gov This reaction provides a direct method for the vinylation of the pyrazine ring. The general mechanism involves the oxidative addition of the halopyrazine to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The regioselectivity of the Heck reaction can be influenced by the electronic and steric properties of both the pyrazine substrate and the alkene coupling partner.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is one of the most widely used cross-coupling reactions. wikipedia.orgyoutube.com A halogenated derivative of this compound could be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.com The presence of the amino and allyloxy groups could potentially influence the efficiency of the Suzuki coupling.

Stille Coupling: The Stille reaction utilizes organotin reagents as coupling partners for organohalides in a palladium-catalyzed process. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. harvard.edu A halogenated this compound could be coupled with various organostannanes to form new carbon-carbon bonds. msu.edu The mechanism follows the general cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Pyrazine-C≡C-R |

| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base | Pyrazine-C=C-R |

| Suzuki | Organoboron Reagent | Pd(0) catalyst, Base | Pyrazine-R |

| Stille | Organotin Reagent | Pd(0) catalyst | Pyrazine-R |

Beyond C-C bond formation, palladium-catalyzed cross-coupling reactions can also be employed to form carbon-heteroatom bonds, such as C-N and C-O bonds. For instance, the Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine. While this compound already possesses an amino group, this methodology could be relevant for the synthesis of more complex derivatives if a di- or tri-substituted pyrazine precursor were used.

C-H Activation for Direct Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic rings, avoiding the need for pre-functionalized substrates. nih.gov For the this compound molecule, there are two available C-H bonds on the pyrazine ring at positions 3 and 6. The electron-donating amino and allyloxy groups are expected to activate these positions towards electrophilic attack and direct metallation. The directing group ability of the amino group could potentially facilitate regioselective C-H functionalization at the adjacent C-3 position. Various transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the direct arylation, alkenylation, or alkynylation of heterocycles via C-H activation. nih.govresearchgate.net The specific conditions required for the C-H activation of this compound would need to be experimentally determined, but the electron-rich nature of the ring suggests that it could be a suitable substrate for such transformations.

Dearomatization Reactions of the Pyrazine Ring

Dearomatization reactions transform flat, aromatic compounds into three-dimensional, saturated or partially saturated structures, which are of great interest in medicinal chemistry. nih.gov The dearomatization of N-heterocycles, including pyrazines, can be achieved through various methods, including reduction, cycloaddition, and nucleophilic addition. thieme-connect.de

The development of catalytic enantioselective dearomatization methods allows for the synthesis of chiral, non-aromatic heterocycles from readily available aromatic precursors. nih.govmdpi.com For pyrazine itself, iridium-catalyzed intramolecular asymmetric allylic dearomatization has been reported to produce dearomatized products in high yield and enantioselectivity. acs.orgthieme-connect.com Additionally, copper-catalyzed enantioselective dearomatization of pyrazine has been achieved, leading to chiral C-substituted piperazines. acs.orgnih.gov The applicability of these methods to this compound would depend on the compatibility of the amino and allyloxy substituents with the reaction conditions. The electronic properties of these substituents could influence the reactivity of the pyrazine ring towards the dearomatization process.

| Functionalization Strategy | Sub-category | Potential Outcome | Key Considerations |

|---|---|---|---|

| Transition Metal-Catalyzed Cross-Coupling | Carbon-Carbon Bond Formation | Introduction of alkyl, alkenyl, alkynyl, or aryl groups. | Requires prior halogenation of the pyrazine ring. Electron-donating groups may affect reactivity. |

| Carbon-Heteroatom Bond Formation | Introduction of N- or O-based functional groups. | Applicable to appropriately substituted pyrazine precursors. | |

| C-H Activation | Direct Functionalization | Direct introduction of functional groups at C-3 or C-6. | Regioselectivity influenced by the directing effect of the amino group. |

| Dearomatization Reactions | Catalytic Enantioselective Dearomatization | Formation of chiral, non-aromatic piperazine (B1678402) derivatives. | Compatibility of substituents with reaction conditions and influence on stereoselectivity. |

Hydrogenation of the Pyrazine Nucleus

The hydrogenation of pyrazine rings is a challenging transformation due to the aromatic stabilization of the heterocyclic system. The lone pairs of the nitrogen atoms can also coordinate with and deactivate ("poison") the metal catalysts typically employed in hydrogenation reactions. rsc.org Consequently, forcing conditions such as high pressure and temperature are often necessary to achieve reduction.

For pyrazines, catalytic hydrogenation can lead to the formation of piperazines. acs.org However, the aromatic nature of the pyrazine ring makes it generally resistant to reduction. rsc.org Strategies to overcome this include the use of specific catalysts and activation of the pyrazine ring. For instance, iridium-based catalysts have been shown to be effective for the hydrogenation of pyrazines that have been activated by alkylation of one of the nitrogen atoms. nih.gov This activation reduces the deactivating effect of the nitrogen lone pairs on the catalyst. rsc.org Another approach is electrocatalytic hydrogenation, which has been successfully applied to the complete reduction of pyrazine to piperazine. acs.orgnih.gov

Given the electron-donating nature of both the amino and allyloxy groups in this compound, the pyrazine ring is electron-rich, which can influence its susceptibility to hydrogenation. While specific studies on the hydrogenation of this exact molecule are not prevalent, the general principles of pyrazine reduction suggest that achieving partial or full hydrogenation to the corresponding dihydropyrazine (B8608421) or piperazine derivative would likely require specialized catalytic systems to overcome the inherent stability of the aromatic ring. rsc.orgresearchgate.net

| Starting Material | Product | Catalyst/Reagents | Key Findings |

| Pyrazine derivatives | Piperazine derivatives | Ir-catalyst, Alkyl Halide | Activation by alkylation of a ring nitrogen facilitates hydrogenation. nih.gov |

| Pyrazine | Piperazine | Rh/KB (cathode) | Electrocatalytic hydrogenation can achieve complete reduction at ambient temperature and pressure. acs.orgnih.gov |

| Chiral pyrazine derivative | Piperazine-2-carboxylic acid | Not specified | Diastereoselective hydrogenation is a viable route for preparing chiral piperazine derivatives. researchgate.net |

Reactivity of the Allyloxy Group

The allyloxy group in this compound provides a versatile handle for a variety of chemical transformations, primarily involving the allylic double bond and the ether linkage.

The double bond of the allyl group is susceptible to electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of such additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Common electrophilic additions include the addition of hydrogen halides (HX), water (hydration), and halogens (X₂). For example, reaction with HBr would be expected to yield a bromo-substituted propyl ether derivative.

Nucleophilic addition to the double bond is less common for simple alkenes unless the double bond is activated by an adjacent electron-withdrawing group. In the context of this compound, the double bond is not activated in this manner, so direct nucleophilic attack is not a primary reaction pathway under standard conditions.

The allylic double bond can undergo various oxidation reactions, leading to a range of functionalized products.

Dihydroxylation: The conversion of the double bond to a vicinal diol (two adjacent hydroxyl groups) can be achieved using oxidizing agents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions typically proceed via a syn-addition mechanism, where both hydroxyl groups are added to the same face of the double bond.

Oxidative Cleavage: Under more vigorous conditions, such as with hot, concentrated potassium permanganate or through ozonolysis, the double bond can be cleaved. This would break the allyl group, leading to the formation of a shorter chain aldehyde or carboxylic acid attached to the pyrazine ether oxygen, and formaldehyde (B43269) from the terminal CH₂ group.

| Reaction Type | Reagent(s) | Expected Product Functional Group |

| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Vicinal diol |

| Oxidative Cleavage | Hot, concentrated KMnO₄ or O₃ | Aldehyde/Carboxylic Acid |

The ether linkage of the allyloxy group can be cleaved to yield the corresponding 5-hydroxy-pyrazin-2-ylamine. This can be accomplished through several methods:

Acid-Catalyzed Cleavage: Treatment with strong acids, such as HBr or HI, can cleave the ether bond. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion at the less sterically hindered carbon. In the case of an allyl aryl ether, this typically results in the formation of a phenol (B47542) and an allyl halide.

Palladium-Catalyzed Cleavage: A milder method for the deallylation of aryl allyl ethers involves the use of a palladium(0) catalyst. This method is often preferred when other acid-sensitive functional groups are present in the molecule.

Allyl aryl ethers are known to undergo thermal or acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangements, most notably the Claisen rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org In this concerted, pericyclic reaction, the allyl group migrates from the oxygen atom to an ortho-position of the aromatic ring. organic-chemistry.org

For this compound, a thermal Claisen rearrangement would be expected to yield a C-allylated pyrazinone derivative. The reaction proceeds through a cyclic transition state, leading to the formation of a new carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com If both ortho-positions on the pyrazine ring are blocked, the rearrangement may occur at the para-position, though this is a two-step process involving a subsequent Cope rearrangement. organic-chemistry.org The Claisen rearrangement is a powerful tool for introducing carbon substituents onto the pyrazine ring, which can then be further functionalized. Variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen, allow for the formation of different functional groups and can often be performed under milder conditions. wikipedia.orglibretexts.org

Reactions Involving the Allylic Double Bond

Reactivity of the Amine Functionality

The chemical character of this compound is largely dictated by its functional groups: the pyrazine core, the exocyclic primary amine, and the allyloxy substituent. The 2-amino group is a key site for synthetic modification, acting as a potent nucleophile. Its reactivity is modulated by the electron-withdrawing nature of the pyrazine ring, yet it remains the primary center for reactions with a wide range of electrophiles.

N-Alkylation Reactions

The primary amino group of this compound can undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkylating agent. The reaction typically requires a base to neutralize the proton released from the amine, driving the equilibrium towards the formation of the secondary or tertiary amine product. While the ring nitrogens at positions 1 and 4 also possess lone pairs, the exocyclic amino group is generally more nucleophilic and thus the kinetically favored site of alkylation.

Table 1: Representative Reagents for N-Alkylation This table presents potential reagents and the expected products based on the general reactivity of 2-aminopyrazines.

| Reagent Class | Example Reagent | Expected Product Type |

| Alkyl Halide | Methyl Iodide | 5-Allyloxy-N-methylpyrazin-2-amine |

| Benzyl Halide | Benzyl Bromide | 5-Allyloxy-N-benzylpyrazin-2-amine |

| Alkyl Tosylate | Ethyl Tosylate | 5-Allyloxy-N-ethylpyrazin-2-amine |

Acylation Reactions

Acylation of the 2-amino group is a common transformation, readily achieved by treating this compound with acylating agents like acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org This reaction results in the formation of a stable amide linkage. The process is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. libretexts.org Typically, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is added to scavenge the HCl or carboxylic acid byproduct. mdpi.com This derivatization is significant in medicinal chemistry for modifying the compound's physicochemical properties. For instance, the condensation of 2-aminopyrazine (B29847) with 5-bromothiophene-2-carboxylic acid using TiCl₄ as a mediator yields the corresponding N-(pyrazin-2-yl)thiophene-2-carboxamide. mdpi.comnih.gov

Table 2: Representative Reagents for N-Acylation This table presents potential reagents and the expected products based on the general reactivity of 2-aminopyrazines.

| Reagent Class | Example Reagent | Expected Product Type |

| Acyl Chloride | Acetyl Chloride | N-(5-Allyloxypyrazin-2-yl)acetamide |

| Acyl Chloride | Benzoyl Chloride | N-(5-Allyloxypyrazin-2-yl)benzamide |

| Acid Anhydride | Acetic Anhydride | N-(5-Allyloxypyrazin-2-yl)acetamide |

| Carboxylic Acid | Pyrazine-2-carboxylic acid | N-(5-Allyloxypyrazin-2-yl)pyrazine-2-carboxamide |

Condensation Reactions (e.g., Imidazo[1,2-a]pyrazine (B1224502) formation)

A pivotal reaction of 2-aminopyrazine derivatives is their condensation with α-dicarbonyl or α-halocarbonyl compounds to construct the fused imidazo[1,2-a]pyrazine scaffold. This bicyclic system is a privileged structure in drug discovery. The reaction, often referred to as the Tschitschibabin reaction, involves the nucleophilic attack of the exocyclic amino group on one carbonyl (or the carbon bearing a halogen) and the attack of the endocyclic ring nitrogen (N1) on the other electrophilic center, followed by dehydration or elimination of HX to yield the aromatic fused system.

For this compound, this reaction provides a direct route to 6-allyloxy-imidazo[1,2-a]pyrazines, which can be further functionalized.

Table 3: Imidazo[1,2-a]pyrazine Synthesis via Condensation This table illustrates the formation of substituted imidazo[1,2-a]pyrazines starting from this compound.

| Condensing Reagent | Reagent Structure | Product Substituent (at position 2) | Resulting Product Name |

| Chloroacetaldehyde | ClCH₂CHO | -H | 6-Allyloxyimidazo[1,2-a]pyrazine |

| Bromoacetone | BrCH₂C(O)CH₃ | -CH₃ | 6-Allyloxy-2-methylimidazo[1,2-a]pyrazine |

| Ethyl bromopyruvate | BrCH₂C(O)COOEt | -COOEt | Ethyl 6-allyloxyimidazo[1,2-a]pyrazine-2-carboxylate |

| 2-Bromo-1-phenylethanone | BrCH₂C(O)Ph | -Ph | 6-Allyloxy-2-phenylimidazo[1,2-a]pyrazine |

Derivatization for Complexation and Coordination

The this compound molecule possesses multiple sites for coordination with metal ions, making it a versatile ligand in coordination chemistry.

N-Donors : The two nitrogen atoms of the pyrazine ring are Lewis basic sites that can coordinate to a variety of metal centers. 2-Aminopyrazine itself has been shown to act as a monodentate or bridging ligand in coordination polymers, forming complexes with metals such as cobalt(II) and copper(II). rsc.orgnih.gov The coordination typically involves one of the ring nitrogens.

π-System of the Allyl Group : The C=C double bond of the allyloxy group can participate in π-complexation, particularly with soft, electron-rich transition metals like Ag(I), Pd(II), and Pt(II). researchgate.net

This dual-coordination potential allows for the formation of diverse metal-organic frameworks and complexes where the ligand can bridge metal centers through both its pyrazine ring and its allyloxy side chain.

Regioselectivity and Stereoselectivity in this compound Functionalization

Regioselectivity

Regioselectivity is a critical consideration in the functionalization of this compound due to the presence of multiple reactive sites: the exocyclic N-amino group, the endocyclic N1 and N4 atoms, and the allyl group C=C double bond.

N-Functionalization : In electrophilic reactions such as alkylation and acylation, the exocyclic amino group is the most nucleophilic nitrogen atom. Reactions therefore occur with high regioselectivity at this position, yielding N²-substituted products. The endocyclic nitrogens are significantly less basic and nucleophilic due to their involvement in the aromatic π-system.

Imidazo[1,2-a]pyrazine Formation : The condensation reaction with α-halocarbonyls is highly regioselective. The mechanism dictates that the more nucleophilic exocyclic amine initiates the reaction, while the adjacent N1 ring nitrogen completes the cyclization, leading exclusively to the linear imidazo[1,2-a]pyrazine isomer rather than the angular imidazo[1,5-a]pyrazine. This outcome is consistent with the established reactivity patterns of 2-amino-azines. nih.gov

Allyl Group vs. Ring : The choice of reagent dictates whether the reaction occurs at the amino group or the allyl side chain. Electrophilic additions (e.g., halogenation, epoxidation) will selectively target the electron-rich C=C bond of the allyl group, leaving the aromatic pyrazine core and the amino group untouched under appropriate conditions.

Stereoselectivity

The parent molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity becomes a relevant concept when new chiral centers are introduced during its functionalization.

Reactions at the Allyl Group : The allyl group is the primary site where stereochemistry can be introduced.

Asymmetric Epoxidation : Using chiral oxidizing agents (e.g., Sharpless epoxidation conditions) can convert the prochiral alkene into a chiral epoxide with high enantioselectivity.

Asymmetric Dihydroxylation : Reagents like AD-mix-α and AD-mix-β can be used to install two hydroxyl groups across the double bond, creating two new stereocenters in a predictable and highly stereoselective manner.

Reactions Involving Chiral Reagents : If the amine functionality is reacted with a chiral acid to form an amide, or a chiral aldehyde to form an imine, a pair of diastereomers may be formed. The inherent chirality of the reagent can influence the properties and subsequent reactivity of the product.

Currently, specific studies detailing stereoselective functionalizations of this compound are not widely documented in the literature, but the principles of asymmetric synthesis provide a clear framework for achieving such transformations.

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Analysis of 5-Allyloxy-pyrazin-2-ylamine and its Derivatives

Spectroscopic analysis is fundamental to the structural elucidation and characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For a compound like this compound, these methods would be indispensable for confirming its identity and purity.

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H and ¹³C NMR would be the primary methods for structural confirmation.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyrazine (B50134) ring, the allyloxy group, and the amine group.

Expected ¹H NMR Spectral Data for this compound:

Pyrazine Ring Protons: The two protons on the pyrazine ring would likely appear as distinct singlets or doublets in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts would be influenced by the electron-donating effects of the amino and allyloxy substituents.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Allyloxy Group Protons (-O-CH₂-CH=CH₂):

The -O-CH₂- protons would likely appear as a doublet.

The -CH= proton would be a multiplet due to coupling with the adjacent CH₂ protons.

The terminal =CH₂ protons would present as two distinct signals (doublet of doublets), due to cis and trans coupling with the adjacent vinyl proton.

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pyrazine-H | ~7.0 - 8.0 | Singlet / Doublet |

| -NH₂ | Variable | Broad Singlet |

| -O-CH₂ - | ~4.5 - 5.0 | Doublet |

| -CH=CH₂ | ~5.8 - 6.2 | Multiplet |

| -CH=CH₂ (cis) | ~5.2 - 5.4 | Doublet of Doublets |

| -CH=CH₂ (trans) | ~5.3 - 5.5 | Doublet of Doublets |

Note: These are predicted values and actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Spectral Data for this compound:

Pyrazine Ring Carbons: Four distinct signals would be expected for the pyrazine ring carbons. The carbons directly attached to the nitrogen atoms and the substituents (-NH₂ and -O-allyl) would have characteristic chemical shifts.

Allyloxy Group Carbons (-O-CH₂-CH=CH₂): Three signals would correspond to the three carbon atoms of the allyl group. The sp² hybridized carbons of the double bond would appear further downfield compared to the sp³ hybridized carbon attached to the oxygen.

Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrazine Ring Carbons | ~130 - 160 |

| -O-C H₂- | ~65 - 75 |

| -C H=CH₂ | ~130 - 140 |

| -CH=C H₂ | ~115 - 125 |

Note: These are predicted values and actual experimental values may vary.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals.

COSY: Would establish the correlations between coupled protons, for instance, within the allyl group.

HSQC: Would identify which protons are directly attached to which carbon atoms.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure and confirm the position of the substituents on the pyrazine ring.

The precise chemical shifts (δ) are indicative of the electronic environment of each nucleus. For instance, the electron-donating nature of the amino and allyloxy groups would shield the pyrazine ring, causing its proton and carbon signals to appear at different shifts compared to unsubstituted pyrazine.

Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity and spatial relationship between atoms. The magnitude of J-couplings between the protons on the allyl group would confirm the geometry of the double bond. Analysis of long-range couplings could further confirm the substitution pattern on the pyrazine ring.

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

Expected Fragmentation Patterns: The molecule would likely undergo characteristic fragmentation under mass spectrometry analysis. Common fragmentation pathways could include:

Loss of the allyl group (C₃H₅•) leading to a prominent fragment ion.

Cleavage of the ether bond.

Fragmentation of the pyrazine ring itself.

Analysis of these fragment ions would provide corroborating evidence for the proposed structure of this compound.

Interactive Table: Predicted Mass Spectrometry Data

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 151.08 |

| [M - C₃H₅]⁺ | Loss of allyl radical | 110.05 |

| [C₄H₄N₃]⁺ | Fragment from ring cleavage | 94.04 |

Note: These are predicted values based on the chemical formula C₇H₉N₃O. Actual fragmentation will depend on the ionization technique used.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₉N₃O), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This high degree of accuracy allows for the confident assignment of the molecular formula. In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), to form the protonated molecule [M+H]⁺.

Table 1: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₇H₉N₃O⁺ | 151.0746 |

| [M+H]⁺ | C₇H₁₀N₃O⁺ | 152.0824 |

| [M+Na]⁺ | C₇H₉N₃NaO⁺ | 174.0643 |

| [M-H]⁻ | C₇H₈N₃O⁻ | 150.0667 |

Note: This table is predictive and actual experimental values may vary slightly.

Fragmentation Pattern Interpretation

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage adjacent to the ether oxygen: This is a common fragmentation for ethers and would result in the loss of the allyl group (C₃H₅•) or the formation of an allylic cation. libretexts.orgmiamioh.edu

Cleavage of the C-O bond: This would lead to the formation of a pyrazin-2-amine radical and an allyloxy cation or radical.

Loss of neutral molecules: The loss of small, stable neutral molecules like HCN from the pyrazine ring is a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

Rearrangement reactions: McLafferty-type rearrangements could occur if the side chain were longer, but are less likely with the allyl group.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (predicted) | Possible Fragment Ion Structure | Fragmentation Pathway |

| 151 | [C₇H₉N₃O]⁺• (Molecular Ion) | Electron Ionization |

| 110 | [C₄H₄N₃O]⁺ | Loss of allyl radical (•C₃H₅) |

| 95 | [C₄H₅N₃]⁺• | Loss of allyloxy radical (•OC₃H₅) |

| 81 | [C₄H₅N₂]⁺ | Loss of HCN from m/z 108 |

| 41 | [C₃H₅]⁺ | Allyl cation |

Note: This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. researchgate.net

Vibrational Mode Assignment

Based on the spectra of similar compounds like aminopyrazine and allylic ethers, the following vibrational modes can be assigned: nih.govlibretexts.orgnist.gov

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to asymmetric and symmetric stretching vibrations. libretexts.org

C-H Stretching: The aromatic C-H stretching of the pyrazine ring would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the allyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibration of the C=C double bond in the allyl group is expected around 1640-1680 cm⁻¹.

C=N and C=C Stretching (Pyrazine Ring): The pyrazine ring will have a series of characteristic absorptions in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O-C stretching of the ether linkage will produce a strong band, typically in the 1000-1300 cm⁻¹ range. libretexts.org

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium |

| 1650 - 1630 | C=C Stretch (allyl) | Medium |

| 1620 - 1580 | N-H Bend | Medium |

| 1580 - 1450 | Pyrazine Ring C=C and C=N Stretch | Strong |

| 1250 - 1050 | C-O-C Stretch (asymmetric) | Strong |

Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. The pyrazine ring is the primary chromophore. The presence of the amino and allyloxy groups as auxochromes will influence the position and intensity of the absorption maxima (λ_max). acs.org The amino group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the π→π* transition compared to unsubstituted pyrazine. montana.edunist.gov

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π→π | ~260 - 280 | High |

| n→π | ~320 - 340 | Low |

Note: The exact λ_max values are solvent-dependent. Polar solvents can cause shifts in the absorption bands.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govnih.govthepharmajournal.com To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.

A crystallographic study would provide precise information on:

Bond lengths and angles: The exact lengths of all covalent bonds and the angles between them.

Conformation: The spatial arrangement of the allyl group relative to the pyrazine ring.

Intermolecular interactions: The presence of hydrogen bonding (e.g., between the amine groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.

While a specific crystal structure for this compound has not been reported, the technique would be essential for a complete solid-state characterization.

Chromatographic Separation Techniques for Pyrazine Compounds

Chromatographic techniques are essential for the purification and analysis of pyrazine compounds from complex mixtures. Both gas and liquid chromatography are widely employed. nih.govoup.com

Gas Chromatography (GC): Due to the volatility of many pyrazine derivatives, gas chromatography is a common analytical method. nih.govresearchgate.netsigmaaldrich.com For this compound, a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would likely provide good separation. The use of a mass spectrometer as a detector (GC-MS) would allow for both separation and identification of the compound and any related impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of less volatile or thermally labile pyrazine derivatives. sielc.com For this compound, reversed-phase HPLC would be a suitable method.

Table 5: Exemplary HPLC Method for Pyrazine Compound Separation

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV at ~270 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Note: This is a general method; optimization would be required for the specific compound.

Other chromatographic techniques that could be employed for the purification of pyrazine compounds include column chromatography with silica (B1680970) gel or C18-bonded silica. oup.com

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for separating and analyzing volatile compounds. For a compound like this compound, GC would be instrumental in determining its purity and quantifying its presence in a mixture. The analysis of amines by GC can sometimes be challenging due to their polarity, which may cause peak tailing and poor reproducibility. vt.edu To mitigate these issues, derivatization is often employed to increase volatility and improve chromatographic behavior. vt.eduresearchgate.net

A typical GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) is commonly used for the detection of organic analytes. researchgate.net

Table 1: Hypothetical GC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | ZB-624 or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

For the analysis of volatile and semi-volatile compounds from a complex matrix, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful sample preparation technique that is often coupled with GC-MS. mdpi.com This solvent-free method involves exposing a coated fiber to the headspace above the sample. mdpi.com Volatile analytes, such as pyrazines, partition between the sample matrix, the headspace, and the fiber coating. mdpi.com The fiber is then thermally desorbed in the GC injector for analysis. mdpi.com

The efficiency of HS-SPME is influenced by several factors, including the fiber coating, extraction time and temperature, and sample matrix properties. nih.goviljs.org.ng For pyrazine analysis, various fiber coatings have been tested to optimize extraction efficiency. nih.gov

Table 2: Potential HS-SPME-GC-MS Parameters for this compound

| Parameter | Value |

|---|---|

| Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) |

| Extraction Temperature | 60 °C |

| Extraction Time | 30 min |

| Desorption Temperature | 250 °C |

| GC-MS System | Agilent 7890A GC with 5975C MS or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Comprehensive Two-Dimensional Gas Chromatography (GC × GC-TOFMS)

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced resolution compared to conventional one-dimensional GC, making it ideal for the analysis of complex mixtures. nih.govscholaris.ca This technique utilizes two columns with different stationary phases, providing a more detailed separation of co-eluting compounds. ucdavis.eduosti.gov When coupled with a time-of-flight mass spectrometer (TOFMS), GC × GC provides high-quality mass spectra for improved compound identification. ucdavis.edu

The use of GC × GC-TOFMS has been shown to be superior for the analysis of substituted pyrazines in food samples, offering lower limits of quantification and enabling the identification of a larger number of compounds. nih.gov This powerful technique could be applied to resolve potential impurities or degradation products associated with this compound. nih.gov

Liquid Chromatography (LC)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. vscht.cz UPLC utilizes columns with smaller particle sizes, resulting in improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. vscht.cz

For the analysis of pyrazine derivatives and other nitrogen-containing compounds, UPLC-MS/MS provides excellent performance. mdpi.comnih.gov The use of a tandem mass spectrometer allows for multiple reaction monitoring (MRM), a highly specific and sensitive detection method. mdpi.commdpi.com This technique would be well-suited for the trace-level quantification of this compound in various matrices.

Table 3: Illustrative UPLC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18 or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor ion → Product ion (To be determined) |

Elemental Analysis

Elemental analysis is a crucial technique for determining the elemental composition of a compound, which is essential for confirming its empirical formula. This analysis measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared with the theoretically calculated percentages to assess the purity of the synthesized compound. A common acceptance criterion for the difference between found and calculated values is within ±0.4%. cardiff.ac.uk

Table 4: Theoretical Elemental Composition of this compound (C₇H₉N₃O)

| Element | Symbol | Atomic Weight | Number of Atoms | Mass | Mass Percent |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 55.61% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.01% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 27.81% |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com TGA is used to determine the thermal stability of a material and to study its decomposition behavior. tainstruments.com The resulting TGA curve provides information about decomposition temperatures, the presence of volatiles, and the amount of residual material. tainstruments.com For this compound, TGA would reveal its decomposition profile, indicating the temperature at which it begins to degrade and the subsequent weight loss steps.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and reactivity. However, specific DFT studies focused on 5-Allyloxy-pyrazin-2-ylamine are not available in the reviewed literature.

Geometry Optimization and Conformational Analysis

This analysis involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. Conformational analysis explores different spatial arrangements (conformers) that arise from the rotation around single bonds. Without specific research on this compound, data on its optimized bond lengths, bond angles, dihedral angles, and the relative energies of its conformers cannot be provided.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. irjweb.comscirp.org Specific calculated values for the HOMO energy, LUMO energy, and the resulting energy gap for this compound have not been reported.

Charge Distribution Analysis (e.g., Natural Bond Orbitals (NBO) Charges)

Natural Bond Orbital (NBO) analysis is used to calculate the distribution of electron density on different atoms within a molecule, providing insight into the molecule's polarity and reactive sites. uni-muenchen.deusc.edu This method provides a localized, Lewis-structure-like picture of the bonding. wisc.edu The specific NBO atomic charges for each atom in this compound are not available.

Molecular Orbital Characterization

This involves analyzing the composition and spatial distribution of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO). Such a characterization helps in understanding the nature of electronic transitions and predicting sites for electrophilic and nucleophilic attack. nih.gov Detailed descriptions and visualizations of the molecular orbitals for this compound could not be found.

Thermodynamic Stability Calculations (e.g., Heats of Formation, Gibbs Free Energy)

Computational methods can predict the thermodynamic stability of a molecule through parameters like the heat of formation (enthalpy change when a compound is formed from its constituent elements) and Gibbs free energy (which determines the spontaneity of a process). researchgate.netresearchgate.net These calculations require specific computational studies that have not been published for this compound.

Due to the absence of specific scientific literature detailing the computational and theoretical investigations of this compound, this article cannot be generated at this time. Extensive searches for research focusing on the ab initio methods, theoretical spectroscopic predictions, and reaction mechanism elucidations specifically for this compound did not yield the detailed findings required to populate the requested sections.

The available literature discusses computational studies on related pyrazine (B50134) derivatives but does not provide the specific data necessary to construct a scientifically accurate and thorough article on this compound as per the provided outline. To maintain scientific accuracy and adhere to the strict content inclusions, the generation of this article is not possible without dedicated research on this particular compound.

Reaction Mechanism Elucidation via Computational Chemistry

Reaction Pathway Mapping and Energetics

Computational chemistry provides powerful tools for mapping the reaction pathways involved in the synthesis and transformation of pyrazine derivatives. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the mechanisms of key synthetic steps, such as C-N bond formation, which is fundamental to the construction of the pyrazine ring. researchgate.net By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for reactions to proceed.

For instance, the synthesis of pyrazine alkaloids can be modeled to understand the homodimerization of α-amino aldehydes followed by oxidation. nih.gov Computational models can confirm the structure of reaction products and intermediates. researchgate.net While specific studies on the reaction pathway for this compound are not detailed in the available literature, general pathways for pyrazine formation include the condensation of α-dicarbonyl compounds with diamines or the self-condensation of α-aminocarbonyl compounds. researchgate.netslideshare.net Energetic calculations for these pathways help in optimizing reaction conditions by identifying the most favorable routes, thereby increasing yield and minimizing byproducts. acs.org

Table 1: Key Aspects of Reaction Pathway Mapping

| Aspect | Description | Computational Method Example |

|---|---|---|

| Transition State Search | Locating the highest energy point along the reaction coordinate. | Synchronous Transit-Guided Quasi-Newton (STQN) |

| Intermediate Identification | Finding local minima on the potential energy surface. | Geometry Optimization |

| Activation Energy (Ea) | Calculating the energy barrier for a reaction. | Difference in energy between transition state and reactants |

| Reaction Energy (ΔErxn) | Determining the overall energy change of a reaction. | Difference in energy between products and reactants |

Quantitative Structure-Property Relationships (QSPR) and Structure-Reactivity Relationships

QSPR and Quantitative Structure-Activity Relationship (QSAR) studies are essential for predicting the properties and biological activities of molecules like this compound based on their chemical structure. nih.govijournalse.org These models establish a mathematical relationship between molecular descriptors and an observed property.

Correlation of Molecular Descriptors with Physicochemical Parameters

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. In QSPR studies of pyrazine derivatives, a wide range of descriptors are calculated to correlate with physicochemical properties such as odor thresholds, solubility, and chromatographic retention times. ijournalse.orgresearchgate.net Quantum chemical calculations, often using DFT methods like B3LYP/6-31G(d), are employed to obtain electronic descriptors. ijournalse.orgijournalse.org These descriptors can include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and atomic charges. nih.gov By correlating these descriptors with experimental data, predictive models can be developed. ijournalse.org

Table 2: Common Molecular Descriptors Used in QSPR Studies of Pyrazine Derivatives

| Descriptor Type | Examples | Physicochemical Parameter Correlated |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, NBO Charges | Reactivity, Biological Activity, Polarity nih.gov |

| Topological | Connectivity Indices, Wiener Index | Boiling Point, Odor Threshold ijournalse.org |

| Quantum Chemical | Total Energy, Heat of Formation, Electron Affinity | Stability, Solubility nih.gov |

| Steric | Molecular Volume, Surface Area | Binding Affinity, Membrane Permeability |

Influence of Substituents on Electronic Properties and Reactivity

The nature and position of substituents on the pyrazine ring significantly influence the molecule's electronic properties and reactivity. mdpi.com The allyloxy group (-O-CH₂-CH=CH₂) at the 5-position and the amino group (-NH₂) at the 2-position of this compound are expected to modulate the electron density of the pyrazine core.

Table 3: General Effects of Substituents on the Pyrazine Ring

| Substituent Type | Example Groups | Effect on Electron Density | Influence on Reactivity |

|---|---|---|---|

| Electron-Donating (Activating) | -NH₂, -OR, -Alkyl | Increases | Enhances reactivity towards electrophiles libretexts.org |

| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -C=O | Decreases | Enhances reactivity towards nucleophiles imperial.ac.uk |

Statistical Modeling (e.g., Multiple Linear Regression (MLR), Artificial Neural Networks (ANN))

To build the QSPR/QSAR models, various statistical techniques are employed. Multiple Linear Regression (MLR) is a common method used to create a linear equation that relates a set of molecular descriptors to the property of interest. ijournalse.orgresearchgate.net For instance, MLR has been successfully used to predict the odor thresholds of a series of pyrazine derivatives. ijournalse.org

Artificial Neural Networks (ANN) are more complex, non-linear models inspired by the functioning of the human brain. mdpi.com ANNs can capture more intricate relationships between molecular structure and properties. nih.gov Studies on pyrazine and other nitrogen heterocyclic derivatives have shown that ANN models can sometimes offer superior predictive power compared to MLR models. nih.govresearchgate.net The performance of these models is rigorously evaluated using statistical metrics like the correlation coefficient (R²), cross-validated R² (q²), and mean squared error (MSE) to ensure their robustness and predictive ability. imist.mascirp.org

Table 4: Comparison of Statistical Models in QSAR/QSPR

| Model | Description | Advantages | Disadvantages |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Establishes a linear relationship between descriptors and the target property. scirp.org | Simple to interpret; computationally less intensive. | Assumes a linear relationship, which may not always be true. |

| Artificial Neural Network (ANN) | A non-linear computational model capable of learning complex patterns. nih.govresearchgate.net | Can model complex, non-linear relationships; often higher predictive accuracy. nih.gov | "Black box" nature makes interpretation difficult; prone to overfitting. |

Tautomerism Studies (e.g., Prototropic Forms of Aminopyrazines)

Tautomerism is a critical phenomenon in heterocyclic chemistry, as different tautomers can exhibit distinct chemical and physical properties. nih.gov 2-Aminopyrazines, including this compound, can exist in at least two prototropic tautomeric forms: the amino form and the imino form. encyclopedia.publibretexts.org

Computational methods, particularly DFT, are widely used to investigate the relative stabilities of these tautomers in the gas phase and in different solvents. rsc.orgnih.gov These calculations typically involve geometry optimization of each tautomeric structure followed by the calculation of their relative energies. nih.gov The results generally indicate that for 2-aminopyridines and related aminopyrazines, the amino tautomer is significantly more stable than the imino form. nih.gov The solvent can also play a crucial role, potentially stabilizing one form over another through specific interactions like hydrogen bonding. rsc.orgresearchgate.net Understanding the tautomeric equilibrium is vital as it can influence the molecule's reactivity, receptor binding, and spectroscopic properties. nih.gov

Table 5: Prototropic Tautomers of 2-Aminopyrazine (B29847)

| Tautomer Name | Structure | General Stability |

|---|---|---|

| Amino form | A pyrazine ring with an exocyclic -NH₂ group. | Generally the most stable form. nih.gov |

| Imino form | A dihydropyrazine (B8608421) ring with an exocyclic =NH group. | Generally less stable than the amino form. nih.gov |

Advanced Applications in Materials Science and Industrial Chemistry Non Biological

Ligands in Coordination Chemistry and Metal Complexes

Pyrazine (B50134) and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The nitrogen atoms in the pyrazine ring can act as coordination sites, and the exocyclic amino group in 5-Allyloxy-pyrazin-2-ylamine can also participate in metal binding, potentially leading to mono- or bidentate coordination modes. The allyloxy group could further influence the steric and electronic properties of the resulting metal complexes.

The coordination of this compound to metal centers could lead to the formation of discrete molecular complexes, coordination polymers, or metal-organic frameworks (MOFs). The properties of these materials, such as their magnetic, optical, and catalytic activities, would be highly dependent on the choice of the metal ion and the coordination geometry. For instance, complexes with transition metals like ruthenium, copper, or zinc could exhibit interesting photophysical or electrochemical properties.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through one of the pyrazine nitrogen atoms. | Ru(II), Fe(II), Cu(I) |

| Bidentate (Chelating) | Coordination through a pyrazine nitrogen and the exocyclic amino group. | Pd(II), Pt(II), Ni(II) |

| Bridging | Coordination of two metal centers by the two pyrazine nitrogen atoms. | Ag(I), Cu(II), Zn(II) |

Note: This table is illustrative and based on the known coordination chemistry of similar pyrazine derivatives. Specific experimental validation for this compound is not currently available in public literature.

Electroluminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Pyrazine-containing compounds have been investigated as components of electroluminescent materials for OLEDs due to their electron-deficient nature, which can facilitate electron injection and transport. acs.org The incorporation of a pyrazine core into organic molecules can lead to materials with tunable emission colors and improved device performance. tandfonline.comcityu.edu.hk

Derivatives of this compound could be functionalized to serve as emitters, host materials, or electron-transporting layers in OLED devices. The amino group can act as an electron-donating group, which, in conjunction with the electron-accepting pyrazine ring, could create a molecule with intramolecular charge transfer (ICT) characteristics, often leading to strong fluorescence. The allyloxy group offers a site for polymerization, which could be utilized to create solution-processable polymeric OLED materials. Research on other pyrazine derivatives has demonstrated their potential in achieving efficient blue and green electroluminescence. acs.org

Organic Semiconductors for Electronic Devices

The inherent electron-deficient character of the pyrazine ring makes its derivatives promising candidates for n-type organic semiconductors. epa.govresearchgate.net These materials are essential for the fabrication of various organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).

While specific studies on the semiconductor properties of this compound are not available, related pyrazine-based materials have shown potential for good electron mobility. epa.gov The presence of the amino and allyloxy groups would influence the molecular packing in the solid state, which is a critical factor for efficient charge transport. The ability to form polymers via the allyloxy group could also lead to the development of semiconducting thin films with good morphological stability.

Dyes and Pigments

Organic molecules containing chromophoric groups and exhibiting strong absorption in the visible region of the electromagnetic spectrum can function as dyes and pigments. nih.gov The combination of the electron-donating amino group and the electron-withdrawing pyrazine ring in this compound suggests the potential for significant electronic transitions that could result in color.

The specific color and tinctorial strength would depend on the extent of conjugation and the presence of other substituents. Further chemical modification of the amino or the pyrazine ring could be employed to fine-tune the coloristic properties. The allyloxy group could be used to covalently bond the dye to a polymer backbone, leading to non-leaching colored materials. While no specific reports on the use of this compound as a dye or pigment exist, the general class of aminopyrazines has been explored for fluorescent dyes. nii.ac.jp

Energy Storage Materials (e.g., Battery Technologies)

The search for new materials for energy storage applications, such as rechargeable batteries, is a rapidly growing field of research. Organic materials are attractive candidates due to their potential for sustainability and tunability. The redox-active nature of the pyrazine ring suggests that its derivatives could be explored as electrode materials. mdpi.com

The pyrazine moiety can undergo reversible reduction and oxidation processes, which is a key requirement for a battery electrode material. The electrochemical properties of this compound would be influenced by the electron-donating amino group and the allyloxy substituent. Polymerization through the allyl group could lead to a stable, insoluble electrode material. However, there is currently no published research on the application of this compound in energy storage technologies.

Components in Molecular Wires and Conjugated Polymers

Conjugated polymers, which possess a backbone of alternating single and double bonds, are of great interest for their electronic and optical properties. Pyrazine units can be incorporated into conjugated polymer chains to modify their electronic characteristics. nih.govrsc.org The electron-deficient nature of the pyrazine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for n-type conductivity.

The this compound molecule contains a polymerizable allyloxy group, making it a potential monomer for the synthesis of novel conjugated polymers. The resulting polymers could exhibit interesting charge transport properties and could be explored for applications in molecular electronics, such as molecular wires. The specific architecture and properties of such polymers would depend on the polymerization method and any co-monomers used.

Catalysis (e.g., as Chiral Ligands in Asymmetric Synthesis)

In the field of catalysis, chiral ligands are crucial for achieving high enantioselectivity in asymmetric synthesis. nih.gov Pyrazine-containing molecules have been explored as ligands in catalytic systems. rsc.org If this compound were to be resolved into its enantiomers or modified with a chiral auxiliary, it could potentially serve as a chiral ligand.

The nitrogen atoms of the pyrazine ring and the amino group could coordinate to a metal center, creating a chiral environment that could influence the stereochemical outcome of a catalytic reaction. For example, palladium-catalyzed allylic alkylation is a well-known reaction where chiral ligands play a key role. nih.gov The development of new chiral ligands is an ongoing effort in catalysis research, and novel structures are constantly being sought. However, there are no reports on the use of this compound as a ligand in asymmetric catalysis.

Flavor and Aroma Chemistry (Mechanism of Formation and Analytical Profiling)

While specific research on the flavor and aroma profile of this compound is not extensively available in public literature, its chemical structure—a substituted alkoxy pyrazine—places it within a class of compounds well-known for their significant contributions to the sensory characteristics of many foods. The flavor and aroma of such pyrazine derivatives are intrinsically linked to their formation during thermal processing and their subsequent detection and characterization through various analytical methods.

Mechanism of Formation

Substituted pyrazines are predominantly formed during the thermal processing of food through the Maillard reaction and subsequent Strecker degradation. nih.govperfumerflavorist.com This complex series of non-enzymatic browning reactions occurs between reducing sugars and amino acids, peptides, or proteins when heated. nih.govmdpi.com The formation of the pyrazine ring and its various substituents is a multi-step process.

The general pathway for pyrazine formation involves:

Initial Maillard Reaction: The reaction is initiated by the condensation of a reducing sugar with an amino group, leading to the formation of an N-glycosylamine. mdpi.com

Intermediate Formation: Through a series of rearrangements and reactions, highly reactive intermediate compounds such as α-dicarbonyls and α-aminoketones are produced. researchgate.net

Pyrazine Ring Formation: The condensation of two α-aminoketone molecules leads to the formation of a dihydropyrazine (B8608421) intermediate, which is then oxidized to a stable pyrazine ring. nih.gov

The specific substituents on the pyrazine ring are determined by the precursor amino acids and sugars, as well as the reaction conditions such as temperature, pH, and water activity. For a compound like this compound, the pyrazine core is likely formed from common precursors, while the allyloxy and amine groups would be incorporated through specific pathways. The amine group at the 2-position is a common feature of many flavor-active pyrazines. The introduction of the allyloxy group at the 5-position is a more specific feature. While the precise mechanism for its incorporation is not documented, it could potentially arise from the reaction of a pyrazinone intermediate with an allyl-containing compound present in the food matrix.

Alkoxy pyrazines, a class to which this compound belongs, are noted for their characteristic nutty, and sometimes green bell pepper or tomato-like, flavors and aromas. adv-bio.com The specific sensory properties are highly dependent on the nature of the substituent groups. nih.gov

Analytical Profiling

The identification and quantification of volatile and semi-volatile flavor compounds like substituted pyrazines in complex food matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for the analysis of pyrazines due to its high sensitivity and ability to separate and identify individual compounds. researchgate.netnih.gov

A typical analytical workflow for profiling pyrazines in a food sample involves:

Sample Preparation and Extraction: Volatile compounds are first extracted from the food matrix. Common techniques include solvent extraction, simultaneous distillation-extraction (SDE), solid-phase microextraction (SPME), and stir bar sorptive extraction (SBSE).

Gas Chromatographic Separation: The extracted volatile fraction is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. nih.gov

Mass Spectrometric Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and fragments them into a characteristic pattern. This mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. researchgate.net

For complex samples, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToF-MS) can provide enhanced separation and identification capabilities. nih.gov

The table below summarizes the key analytical techniques used in the profiling of pyrazine compounds in food.

| Analytical Technique | Principle | Application in Pyrazine Analysis |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interaction with a stationary phase. | Primary separation technique for isolating individual pyrazine isomers from a complex mixture. researchgate.netnih.gov |

| Mass Spectrometry (MS) | Identifies compounds based on their mass-to-charge ratio and fragmentation patterns. | Provides structural information for the definitive identification of pyrazines eluting from the GC. researchgate.netnih.gov |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction method that uses a coated fiber to adsorb volatile and semi-volatile compounds. | Used for the rapid and sensitive extraction of pyrazines from food headspace or liquid samples. nih.gov |

| Stir Bar Sorptive Extraction (SBSE) | A similar technique to SPME but with a larger volume of stationary phase coated on a stir bar, allowing for higher recovery of analytes. | Offers enhanced sensitivity for trace-level pyrazine analysis. researchgate.net |

| Gas Chromatography-Olfactometry (GC-O) | Combines GC separation with human sensory evaluation to identify odor-active compounds. | Allows for the determination of the specific aroma contribution of individual pyrazines in a mixture. |

| Pyrazine Compound | Reported Odor/Flavor Characteristics |

| 2-Methylpyrazine | Roasted, nutty |

| 2,5-Dimethylpyrazine | Roasted, nutty, chocolate, coffee |

| 2-Ethyl-3,5-dimethylpyrazine | Roasted, nutty, earthy |

| 2-Methoxy-3-isopropylpyrazine | Green bell pepper, earthy, pea-like |

| 2-Acetylpyrazine | Popcorn-like, roasted, nutty |

Conclusion and Future Research Directions

Summary of Current Research Landscape for 5-Allyloxy-pyrazin-2-ylamine

A thorough review of the scientific literature reveals a significant void in the dedicated study of this compound. Unlike more common pyrazine (B50134) derivatives, such as pyrazinamide (B1679903) or various alkyl- and alkoxy-pyrazines found in food and fragrance chemistry, this particular compound has not been the subject of focused research publications. lifechemicals.com The current understanding is therefore inferential, based on the established chemistry of the constituent functional groups: the 2-aminopyrazine (B29847) core and the 5-allyloxy substituent. The pyrazine ring is known for its electron-deficient nature, which influences the reactivity of its substituents. The 2-amino group is a key feature in many biologically active pyrazines, while the allyloxy group is a versatile handle for a variety of chemical transformations.

Identification of Key Research Gaps and Challenges

The primary research gap is the complete absence of experimental data for this compound. This encompasses its fundamental physicochemical properties, spectroscopic data, and toxicological profile. The key challenges for future research are therefore foundational and can be summarized as follows:

Synthesis: The lack of a reported synthesis is the most immediate hurdle.

Characterization: No spectroscopic data (NMR, IR, Mass Spectrometry, etc.) is available for unambiguous identification.

Reactivity: The chemical behavior of the compound, particularly the interplay between the aminopyrazine core and the allyloxy group, is unknown.

Biological Activity: The potential pharmacological or biological effects of the compound remain entirely unexplored.

Material Properties: The suitability of this compound as a building block for advanced materials has not been investigated.

Opportunities for Novel Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several established synthetic methodologies. A plausible and direct route would be the Williamson ether synthesis, starting from a suitable 5-hydroxy-pyrazin-2-ylamine precursor and allyl bromide in the presence of a base. The synthesis of the 5-hydroxypyrazin-2-ylamine precursor itself presents a synthetic challenge that could be addressed through various routes, potentially starting from commercially available aminopyrazines.

Another promising avenue involves palladium-catalyzed cross-coupling reactions. For instance, the coupling of a 5-halopyrazin-2-ylamine with allyl alcohol could provide a direct route to the target compound. The development of efficient catalytic systems for such transformations on the pyrazine core is an active area of research. crossref.org

| Synthetic Strategy | Precursors | Key Reaction Type | Potential Advantages |

| Williamson Ether Synthesis | 5-Hydroxy-pyrazin-2-ylamine, Allyl halide | Nucleophilic Substitution | Potentially straightforward, well-established reaction. |

| Palladium-Catalyzed Coupling | 5-Halo-pyrazin-2-ylamine, Allyl alcohol | Cross-Coupling | High functional group tolerance, potential for milder reaction conditions. |

Exploration of Undiscovered Reactivity Pathways and Transformations

The presence of the allyl group in this compound opens up a rich field of potential reactivity. One of the most intriguing possibilities is the Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement that is characteristic of allyl aryl ethers. wikipedia.orgorganic-chemistry.orgbyjus.comlibretexts.orglibretexts.org Heating this compound could potentially lead to the formation of 6-allyl-5-hydroxy-pyrazin-2-ylamine, a significantly different molecular scaffold with its own unique properties and potential for further functionalization.

Furthermore, the double bond of the allyl group is amenable to a wide range of transformations, including:

Addition Reactions: Halogenation, hydrogenation, and hydroboration-oxidation to introduce further functionality.

Palladium-Catalyzed Reactions: Reactions such as the Heck, Suzuki, and Stille couplings could be employed at the allyl group, though this would likely require prior modification. youtube.com

Oxidative Cleavage: Ozonolysis or other methods to cleave the double bond and generate an aldehyde, which can be a precursor for further synthetic elaborations.